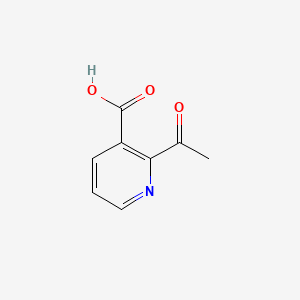

2-Acetylnicotinic acid

CAS No.: 89942-59-6

Cat. No.: VC2351739

Molecular Formula: C8H7NO3

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89942-59-6 |

|---|---|

| Molecular Formula | C8H7NO3 |

| Molecular Weight | 165.15 g/mol |

| IUPAC Name | 2-acetylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H7NO3/c1-5(10)7-6(8(11)12)3-2-4-9-7/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | JYUCDFZMJMRPHS-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=CC=N1)C(=O)O |

| Canonical SMILES | CC(=O)C1=C(C=CC=N1)C(=O)O |

Introduction

Chemical Properties and Structure

2-Acetylnicotinic acid, also known as 2-acetylpyridine-3-carboxylic acid, is characterized by its specific molecular structure containing both acetyl and carboxylic acid functional groups on a pyridine ring. The compound exhibits important chemical properties that contribute to its utility in various applications.

Basic Properties

The compound possesses the following fundamental characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| CAS Registry Number | 89942-59-6 |

| Physical Appearance | Solid |

| Melting Point | Approximately 100-102°C |

| Solubility | Soluble in water and organic solvents |

The presence of both an acetyl group and a carboxylic acid functional group on the pyridine ring provides 2-acetylnicotinic acid with a reactive profile that makes it particularly valuable as a synthetic intermediate. The compound's structure enables it to participate in various chemical transformations, including oxidation, reduction, and substitution reactions.

Chemical Reactivity

The chemical reactivity of 2-acetylnicotinic acid is largely determined by its functional groups. The carboxylic acid group can undergo typical carboxylic acid reactions such as esterification and decarboxylation, while the acetyl group can participate in condensation reactions and reductions. These reactive sites make the compound an excellent building block for more complex molecules.

Synthesis Methods

The production of 2-acetylnicotinic acid has evolved significantly over time, with newer methods focusing on improved efficiency, reduced environmental impact, and higher product purity.

Traditional Synthesis Approaches

Earlier methods for synthesizing 2-acetylnicotinic acid presented several limitations. These approaches typically involved the use of harsh reagents such as phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) during the deoxygenation step. While effective, these methods resulted in environmental concerns and higher production costs .

Improved Synthesis Method

A significant advancement in the synthesis of 2-acetylnicotinic acid involves using nicotinic acid N-oxide as the starting material. This improved process consists of several key steps:

-

Acetylation: Nicotinic acid N-oxide is reacted with acetic anhydride under reflux conditions, introducing the acetyl group to the compound.

-

Deoxygenation: The reaction mixture undergoes deoxygenation using palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This represents a major improvement over traditional methods that used PBr₃ or PCl₃ .

-

Purification: The product is then treated with an alkaline aqueous solution followed by an acidic aqueous solution to obtain high-purity 2-acetylnicotinic acid .

This synthesis route can be represented by the following reaction scheme:

Nicotinic acid N-oxide → Acetylation with acetic anhydride → Deoxygenation with Pd/C under H₂ → Treatment with alkaline and acidic solutions → 2-Acetylnicotinic acid

Advantages of Modern Synthesis Method

The improved synthesis method using Pd/C as a catalyst offers several significant advantages:

-

Environmental Benefits: The process is more environmentally friendly compared to methods using phosphorus halides, reducing pollution and waste .

-

Cost Efficiency: The production costs are lower due to the use of more readily available catalysts and reagents .

-

Higher Yield and Purity: The method produces 2-acetylnicotinic acid with high yield and purity, making it suitable for industrial applications .

-

Scalability: The process is amenable to scaling up for industrial production without significant modifications.

Industrial Applications

2-Acetylnicotinic acid serves as a crucial intermediate compound in multiple industries due to its versatile chemical nature.

Agricultural Applications

In the agricultural sector, 2-acetylnicotinic acid functions as an important intermediate in the synthesis of:

-

Herbicides: The compound serves as a building block for various herbicidal formulations .

-

Fungicides: It is utilized in the preparation of compounds that combat fungal plant diseases .

-

Insecticides: 2-Acetylnicotinic acid contributes to the development of insecticidal compounds for pest management .

Pharmaceutical Applications

The pharmaceutical industry utilizes 2-acetylnicotinic acid in drug development processes. The compound's structure makes it valuable for synthesizing various bioactive molecules with potential therapeutic applications .

Other Industrial Uses

Beyond agriculture and pharmaceuticals, 2-acetylnicotinic acid finds applications in:

-

Dye Production: The compound serves as an intermediate in the synthesis of certain dyes .

-

Specialty Chemicals: It is used in the production of various specialty chemicals where its unique structure provides specific functional properties.

Research Findings

Recent research on 2-acetylnicotinic acid has focused primarily on improving synthesis methods and exploring potential biological activities.

Synthesis Efficiency

Studies have demonstrated that the use of Pd/C catalyst in a hydrogen atmosphere significantly improves the efficiency of 2-acetylnicotinic acid production. Research findings indicate that this approach leads to:

| Parameter | Traditional Methods | Improved Method with Pd/C |

|---|---|---|

| Yield | Moderate | High |

| Purity | Variable | High |

| Environmental Impact | Significant (due to PBr₃/PCl₃) | Reduced |

| Production Cost | Higher | Lower |

| Scalability | Limited | Good |

These comparisons highlight the substantial advantages of the modern synthesis approach using Pd/C catalyst over traditional methods.

Environmental Considerations

The development of more environmentally friendly synthesis methods for 2-acetylnicotinic acid aligns with broader sustainability goals in chemical manufacturing. The replacement of phosphorus halides with Pd/C catalyst represents a significant step toward greener chemistry practices. This approach reduces:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume